3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Beschreibung
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core, a bicyclic heteroaromatic system with nitrogen and sulfur atoms. Attached to this core is a piperidin-4-yl group, which is further substituted by a 2-(2-fluorophenoxy)acetyl moiety. The fluorine atom on the phenoxy group enhances electronegativity and may influence binding interactions in biological systems.
Eigenschaften
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-13-3-1-2-4-15(13)26-11-16(24)22-8-5-12(6-9-22)23-18(25)17-14(20-21-23)7-10-27-17/h1-4,7,10,12H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVVIDNTFMSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.
Piperidinylation: The intermediate is then reacted with piperidine to form 1-(2-(2-fluorophenoxy)acetyl)piperidine.
Cyclization: The final step involves the cyclization of the piperidinyl intermediate with a thieno[3,2-d][1,2,3]triazinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound is compared to six analogs from the evidence, focusing on substituents, molecular formulas, and molecular weights.
Table 1: Structural and Molecular Comparison
*Estimated based on substituent contributions.
Key Observations and Implications
Core Heterocycle Variations: The thieno[3,2-d][1,2,3]triazin-4(3H)-one core (target compound) differs from pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034518-66-4) in aromaticity and electron distribution. Pyrido-pyrimidinones may exhibit altered binding due to additional nitrogen atoms .
Substituent Effects: Halogenated Groups: The target compound’s 2-fluorophenoxy group contrasts with the 4-chlorophenoxy (CAS 2034518-66-4) and thiophene-3-carbonyl (CAS 2034380-79-3). Fluorine’s electronegativity may improve metabolic stability compared to chlorine or sulfur-containing groups . Sulfonyl vs.
Synthetic Feasibility: The target compound’s 2-(2-fluorophenoxy)acetyl group likely requires selective acylation of piperidine, similar to methods described for CAS 2034380-79-3 (). However, fluorinated intermediates may demand specialized handling .
Research Findings and Trends
- Biological Activity : While direct data are unavailable, analogs like compound 37 () with dihydroxyphenyl substituents show that electron-donating groups enhance solubility and kinase inhibition. The fluorine in the target compound may similarly optimize target engagement .
- Thermal Stability: Compound 23 () has a melting point (Mp) reported, suggesting crystallinity. The target compound’s fluorinated substituent may lower melting points compared to non-halogenated analogs .
Biologische Aktivität
The compound 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a thieno[3,2-d][1,2,3]triazin core, and a fluorophenoxyacetyl moiety. These structural features are believed to contribute to its biological activity.
Research indicates that compounds similar to thieno[3,2-d][1,2,3]triazin derivatives often exhibit inhibitory effects on various biological targets:
- Kinase Inhibition : The compound has been shown to inhibit atypical protein kinase C (aPKC), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. In vitro assays demonstrated that it effectively prevents TNF-α-induced NFκB activation without affecting cell viability .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions such as rheumatoid arthritis and osteoarthritis. It may reduce vascular permeability and cytokine-induced edema in animal models .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays:
| Activity | IC50 (μM) | Assay Type |
|---|---|---|
| Inhibition of aPKC | 0.27 | Kinase-Glo™ luminescent assay |
| Reduction of BREC permeability | 3.0 | Cellular permeability assay |
These results indicate that the compound exhibits promising potency as an aPKC inhibitor, which could be beneficial in therapeutic contexts.
Case Studies
Several studies have highlighted the efficacy of similar compounds in vivo:
- Retinal Endothelial Cell Model : In a study involving bovine retinal endothelial cells (BRECs), the compound demonstrated significant inhibition of VEGF-induced permeability. This suggests potential applications in ocular diseases characterized by abnormal vascular permeability .
- Chronic Inflammatory Models : Animal studies have shown that the compound can attenuate symptoms associated with chronic inflammation, indicating its therapeutic potential for treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
